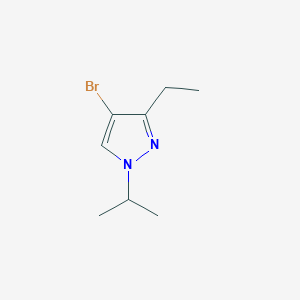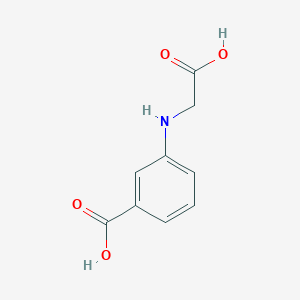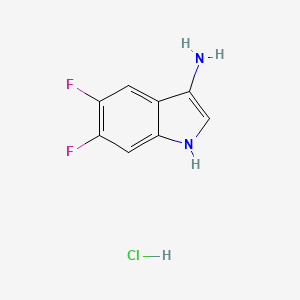
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reductive coupling of trifluoromethylated thioethers using nickel catalysts. This method allows for the efficient formation of the desired compound under mild conditions with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized piperidines .
Aplicaciones Científicas De Investigación
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: These compounds also contain trifluoromethyl groups and are used in similar applications.
Trifluoromethylated thioethers: These compounds share the trifluoromethyl group and are synthesized using similar methods.
Uniqueness
Rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinamine is unique due to its specific stereochemistry and the presence of the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11F3N2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
(2R,4S)-2-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m0/s1 |
Clave InChI |
PCKHPKOYZRMWHW-CRCLSJGQSA-N |
SMILES isomérico |
C1CN[C@H](C[C@H]1N)C(F)(F)F |
SMILES canónico |
C1CNC(CC1N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















